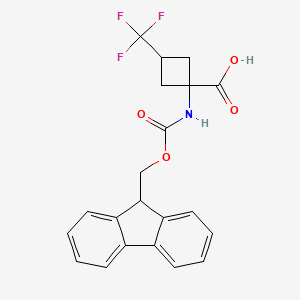![molecular formula C6H5BrN2O B15217392 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine](/img/structure/B15217392.png)
1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine is a heterocyclic compound that features a bromine atom attached to a dihydrofuro-pyridazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine typically involves the bromination of a suitable precursor. One common method involves the bromination of 5,7-dihydrofuro[3,4-d]pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction conditions often include solvents like chloroform or dichloromethane and may require controlled temperatures to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. Conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Products include various substituted furo-pyridazines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products are more complex molecules with extended conjugation or functional groups.
科学的研究の応用
1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer or anti-inflammatory agents.
Materials Science: The compound can be used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
作用機序
The mechanism of action of 1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the creation of more complex molecules.
類似化合物との比較
Similar Compounds
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound also features a bromine atom and a similar heterocyclic core but includes sulfur and nitrogen atoms.
Dihydrofuro[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine is unique due to its specific substitution pattern and the presence of a bromine atom, which makes it a versatile intermediate for various chemical transformations. Its structure allows for selective reactions, making it valuable in the synthesis of complex molecules for diverse applications.
特性
分子式 |
C6H5BrN2O |
|---|---|
分子量 |
201.02 g/mol |
IUPAC名 |
4-bromo-5,7-dihydrofuro[3,4-d]pyridazine |
InChI |
InChI=1S/C6H5BrN2O/c7-6-5-3-10-2-4(5)1-8-9-6/h1H,2-3H2 |
InChIキー |
HQLOXDJJBFWUNT-UHFFFAOYSA-N |
正規SMILES |
C1C2=CN=NC(=C2CO1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


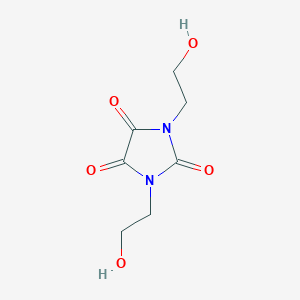
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B15217325.png)


![Adenosine, 2-[[2-(4-aminophenyl)ethyl]amino]-](/img/structure/B15217344.png)
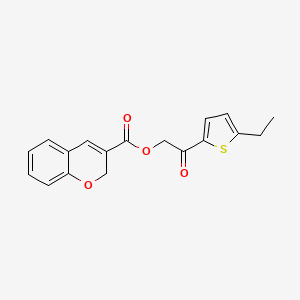
![Rel-(1R,6bS,9aR,11S,11bS)-1-(methoxymethyl)-9a,11b-dimethyl-3,6,9-trioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h]isochromen-11-yl acetate](/img/structure/B15217350.png)
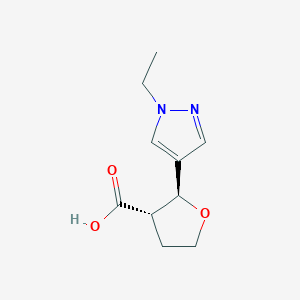
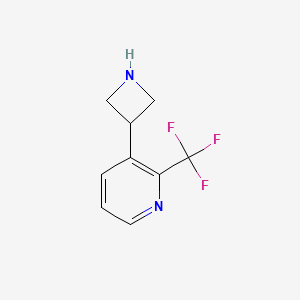

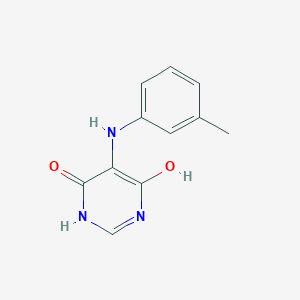
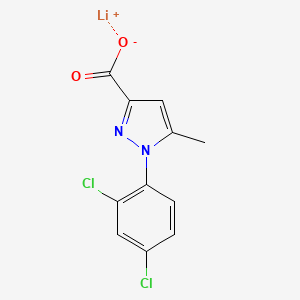
![5'-Bromo-[2,2'-biselenophene]-5-carbaldehyde](/img/structure/B15217403.png)
